2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine hydrochloride
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry and various industrial applications. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require controlled temperatures and specific molar ratios to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield. Post-synthesis, the compound is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form stable complexes with metals also contributes to its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Known for its magnetic and cytotoxic properties.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry and catalysis.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine stands out due to its dual functionality, combining the properties of both pyrazole and pyrimidine rings. This dual functionality enhances its versatility in forming complexes and its potential in medicinal chemistry.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-8-7-9(2)16(14-8)11-12-6-5-10(13-11)15(3)4;/h5-7H,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYRPQGCSNMAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC(=N2)N(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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